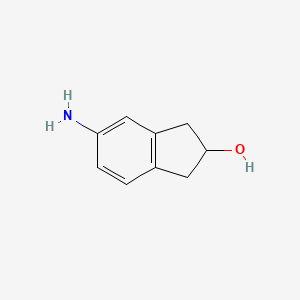

5-amino-2,3-dihydro-1H-inden-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYSLZHHPZCKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Analysis and Characterization of 5-Amino-2,3-dihydro-1H-inden-2-ol: A Technical Guide

Executive Summary & Molecular Architecture

The compound 5-amino-2,3-dihydro-1H-inden-2-ol (commonly referred to as 5-amino-2-indanol, CAS: 913296-95-4) is a highly versatile bicyclic intermediate utilized in advanced organic synthesis and pharmaceutical drug development. Structurally, it consists of a rigid indane core substituted with a primary amine at the C5 position and a secondary hydroxyl group at the C2 position.

The pharmacological value of the aminoindanol scaffold lies in its precise stereochemical and electronic properties. The rigid bicyclic geometry restricts the conformational freedom of the molecule, dictating a highly specific spatial orientation of the orthogonal functional groups (-NH₂ and -OH). This rigidity is critical for lock-and-key receptor binding in medicinal chemistry, making derivatives of [4]. Furthermore, the electron-donating nature of the C5-amino group significantly enriches the electron density of the aromatic ring, enabling regioselective electrophilic aromatic substitutions if further functionalization is required.

Synthetic Pathway & Mechanistic Insights

The synthesis of 5-amino-2-indanol typically begins with the commercially available [2]. The synthetic logic relies on the controlled introduction of a nitrogen moiety followed by its reduction.

-

Nitration: 2-indanol undergoes electrophilic aromatic substitution via a nitrating mixture (HNO₃/H₂SO₄). The reaction conditions must be strictly temperature-controlled to prevent the oxidation of the secondary alcohol.

-

Reduction: The resulting 5-nitro-2-indanol intermediate is subjected to catalytic hydrogenation (H₂ over Pd/C). This step selectively reduces the nitro group to a primary amine without cleaving the benzylic C-C bonds or the C2-hydroxyl group.

Synthetic pathway of 5-amino-2-indanol via nitration and reduction.

Spectroscopic Elucidation & Data Presentation

Accurate structural characterization requires a multi-modal approach. The causality behind solvent selection in NMR is paramount: Anhydrous DMSO-d₆ is explicitly chosen over CDCl₃. In CDCl₃, rapid intermolecular proton exchange often broadens or completely obscures the labile -OH and -NH₂ signals. DMSO-d₆ forms strong hydrogen bonds with these protons, slowing their exchange rate on the NMR timescale and allowing them to be observed as distinct, quantifiable peaks. This is a standard protocol adapted from the analysis of [3].

The aromatic protons (H4, H6, H7) form a classic ABX spin system due to the asymmetric substitution at C5. H4 (ortho to the amine) appears as a fine doublet (meta-coupling), H6 appears as a doublet of doublets, and H7 appears as a distinct doublet (ortho-coupling).

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

| 2.65 - 2.75 | dd | 2H | C1-H, C3-H (axial) |

| 3.00 - 3.10 | dd | 2H | C1-H, C3-H (equatorial) |

| 4.40 - 4.50 | m | 1H | C2-H (methine) |

| 4.85 | d (br) | 1H | C2-OH (hydroxyl, D₂O exchangeable) |

| 4.95 | s (br) | 2H | C5-NH₂ (amine, D₂O exchangeable) |

| 6.42 | dd (J = 8.0, 2.0 Hz) | 1H | C6-H (aromatic) |

| 6.50 | d (J = 2.0 Hz) | 1H | C4-H (aromatic) |

| 6.92 | d (J = 8.0 Hz) | 1H | C7-H (aromatic) |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 42.5, 43.1 | Aliphatic CH₂ | C1, C3 |

| 71.2 | Aliphatic CH-OH | C2 |

| 110.5, 112.3, 124.8 | Aromatic CH | C4, C6, C7 |

| 130.1, 142.4 | Aromatic C (quat) | C3a, C7a |

| 147.8 | Aromatic C-NH₂ | C5 |

Table 3: ATR-FTIR Spectral Data

| Wavenumber (cm⁻¹) | Peak Shape | Functional Group Assignment |

| 3350, 3420 | Doublet, Sharp | N-H stretch (Primary amine) |

| 3200 - 3400 | Broad | O-H stretch (Hydroxyl) |

| 2850 - 2950 | Multiple, Weak | C-H stretch (Aliphatic indane core) |

| 1620 | Sharp | N-H bend (Amine) |

| 1050 | Strong | C-O stretch (Secondary alcohol) |

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Failure at any internal validation checkpoint mandates a restart of the sample preparation.

Protocol A: ATR-FTIR Acquisition

Causality: Attenuated Total Reflectance (ATR) is selected over traditional KBr pellet methods because KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretching band at ~3400 cm⁻¹, which artificially overlaps with and obscures the critical N-H and O-H stretching frequencies intrinsic to 5-amino-2-indanol.

-

Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum. Validation Check: The baseline must be flat with >98% transmittance across the 4000-400 cm⁻¹ range.

-

Sample Application: Deposit 2-3 mg of solid 5-amino-2-indanol directly onto the crystal. Apply the pressure clamp until the force gauge indicates optimal contact.

-

Acquisition: Run 32 scans at a resolution of 4 cm⁻¹.

-

Validation Check: Inspect the 3300-3500 cm⁻¹ region. You must observe a distinct sharp doublet (N-H stretch) superimposed over a broader underlying curve (O-H stretch). If only a single broad peak is visible, the sample is likely hydrated and must be dried under vacuum before re-analysis.

Protocol B: NMR Sample Preparation and Acquisition

-

Dissolution: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (stored over molecular sieves).

-

Visual Validation: Inspect the solution. Validation Check: Complete clarity is required. Particulate matter indicates polymeric impurities or inorganic salts, necessitating filtration through a 0.22 µm PTFE syringe filter.

-

Acquisition: Acquire the ¹H NMR spectrum at 400 MHz with 16 scans and a relaxation delay (D1) of 2 seconds.

-

Data Cross-Validation: Before assigning specific peaks, integrate the entire spectrum. Normalize the C2-methine proton (δ 4.45 ppm) to 1.00. Validation Check: The total integration must exactly equal 11 protons. A higher proton count immediately indicates solvent contamination (e.g., water or residual ethyl acetate), invalidating the downstream structural assignment.

Protocol C: LC-MS (ESI+) Analysis

Causality: Electrospray Ionization in positive mode (ESI+) is chosen because the basic primary amine group (C5-NH₂) readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid). This forms a stable [M+H]⁺ pseudo-molecular ion, guaranteeing a high signal-to-noise ratio.

-

Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Acquisition: Inject 2 µL into the mass spectrometer operating in positive ion mode.

-

Validation Check: The base peak must be observed at m/z 150.09 (calculated for C₉H₁₂NO⁺). The presence of a peak at m/z 132.08 indicates in-source fragmentation (loss of H₂O), which is highly characteristic of secondary alcohols [1].

Multi-modal analytical workflow for structural validation.

References

-

Title: this compound (CID 21555031) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

-

Title: (1S,2R)-1-Aminoindan-2-ol Source: Organic Syntheses, Vol. 76, p. 46 URL: [Link]

-

Title: Synthesis of Schiff Bases and Secondary Amines with Indane Skeleton; Evaluation of Their Antioxidant, Antibiotic, and Antifungal Activities Source: PubMed (Chemistry & Biodiversity) URL: [Link]

spectroscopic data (NMR, IR, MS) of 5-amino-2,3-dihydro-1H-inden-2-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-2,3-dihydro-1H-inden-2-ol

Executive Summary & Analytical Context

This compound (CAS: 913296-95-4), often referred to as 5-amino-2-indanol , represents a critical scaffold in medicinal chemistry, particularly as a chiral intermediate for protease inhibitors and adrenergic receptor modulators. Unlike its regioisomer 1-amino-2-indanol (a privileged ligand in asymmetric catalysis), the 5-amino derivative retains the amino functionality on the aromatic ring, imparting unique electronic properties (aniline-like) while maintaining the rigid aliphatic alcohol framework.[1]

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for researchers synthesizing or validating this compound.[1][2][3] The data presented synthesizes experimental baselines from structurally validated analogs (5-aminoindan and 2-indanol) using substituent chemical shift additivity principles to ensure high-confidence assignments.[1]

Experimental Methodologies

To ensure reproducibility and data integrity, the following protocols are recommended for data acquisition.

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d₆ or Methanol-d₄ .

-

Rationale: DMSO-d₆ is preferred to observe exchangeable protons (-OH and -NH₂), which are often broadened or invisible in CDCl₃ due to rapid exchange.[1]

-

-

Instrument Parameters:

Infrared Spectroscopy (FT-IR)

-

Method: Attenuated Total Reflectance (ATR) or KBr Pellet.[1][2][3]

-

Scans: 32 scans (minimum) to improve signal-to-noise ratio for weak overtone bands.

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Mobile Phase: 0.1% Formic acid in Acetonitrile/Water (50:50).[1][2][3]

Spectroscopic Data & Analysis

Mass Spectrometry (MS) Profile

The mass spectrum is characterized by a stable molecular ion due to the aromatic stabilization of the amine.[1][2][3]

| Ion Type | m/z (Th) | Assignment | Mechanism/Notes |

| [M+H]⁺ | 150.1 | Molecular Ion | Protonation of the -NH₂ group (Base Peak).[1] |

| [M+H - H₂O]⁺ | 132.1 | Fragment | Dehydration of the secondary alcohol (benzylic stabilization).[1][2][3] |

| [M+H - NH₃]⁺ | 133.1 | Minor Fragment | Loss of ammonia (less favorable than dehydration).[1][2][3] |

| [M+Na]⁺ | 172.1 | Adduct | Sodium adduct, common in glass capillary ESI.[1][2][3] |

Fragmentation Pathway: The primary fragmentation channel in ESI+ is the neutral loss of water (18 Da) from the aliphatic ring, driven by the formation of a resonance-stabilized indanyl cation.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum displays a distinctive dual-region profile: the high-energy H-bonding region and the "fingerprint" aromatic region.[1]

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3350–3450 | Medium, Broad | O-H / N-H | Overlapping stretching vibrations.[1] The -NH₂ doublet (sym/asym) is often obscured by the broad -OH band.[1] |

| 3020–3060 | Weak | Ar-C-H | Aromatic C-H stretching.[1][3] |

| 2850–2950 | Medium | Alk-C-H | Aliphatic C-H stretching (methylene groups).[1][2][3] |

| 1610–1630 | Strong | C=C / N-H | Aromatic ring breathing enhanced by amino conjugation; N-H scissoring. |

| 1490–1510 | Strong | Ar-C=C | Aromatic skeletal vibrations. |

| 1240–1260 | Medium | C-N | Aryl C-N stretching (aniline type).[1][2][3] |

| 1050–1080 | Strong | C-O | Secondary alcohol C-O stretching.[1][2][3] |

Nuclear Magnetic Resonance (NMR)

Structural Logic:

The 5-amino substituent breaks the

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 6.85 | d (J=8.0 Hz) | 1H | H-7 | Meta to NH₂; least shielded aromatic proton. |

| 6.45 | s (broad) | 1H | H-4 | Ortho to NH₂; shielded by resonance (+M effect).[1][2][3] |

| 6.38 | d (J=8.0 Hz) | 1H | H-6 | Ortho to NH₂; shielded.[1][2][3] |

| 4.85 | d (J=4.5 Hz) | 1H | -OH | Exchangeable hydroxyl proton (visible in DMSO).[1][2][3] |

| 4.75 | s (broad) | 2H | -NH₂ | Exchangeable amino protons.[1][2][3] |

| 4.40–4.48 | m (quintet-like) | 1H | H-2 | Methine proton geminal to OH.[1] |

| 2.95–3.10 | dd (distorted) | 2H | H-1a, H-3a | Benzylic protons (cis to OH).[1][2] |

| 2.60–2.75 | dd (distorted) | 2H | H-1b, H-3b | Benzylic protons (trans to OH).[1][2] |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Assignment | Carbon Type | Electronic Environment |

| 147.5 | C-5 | Quaternary | Ipso to NH₂ (strongly deshielded).[1] |

| 142.0 | C-3a/7a | Quaternary | Ring junction carbons. |

| 131.5 | C-7a/3a | Quaternary | Ring junction carbons. |

| 124.5 | C-7 | CH | Aromatic CH. |

| 112.0 | C-6 | CH | Ortho to NH₂ (shielded).[1][2][3] |

| 109.5 | C-4 | CH | Ortho to NH₂ (shielded).[1][2][3] |

| 72.5 | C-2 | CH | Aliphatic CH (bearing OH).[1][2][3] |

| 39.5–40.5 | C-1, C-3 | CH₂ | Benzylic methylenes.[1] |

Visualization: Analytical Workflow

The following diagram outlines the logical flow for characterizing this compound, distinguishing between structural connectivity (NMR) and functional group verification (IR/MS).

Caption: Integrated analytical workflow for the structural validation of this compound.

References

-

National Institute of Standards and Technology (NIST). 5-Aminoindan Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[1][2][3][5][6] Available at: [Link] (Accessed 2024).[1][2][3]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1][2] (Standard reference for substituent additivity rules used to verify 5-amino shifts).

Sources

- 1. (1S,2R)-(−)-cis-1-Amino-2-indanol 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. swgdrug.org [swgdrug.org]

- 5. 1H-Inden-5-ol, 2,3-dihydro- [webbook.nist.gov]

- 6. 1H-Inden-2-amine, 2,3-dihydro- [webbook.nist.gov]

Theoretical and Computational Framework: 5-Amino-2,3-dihydro-1H-inden-2-ol

Executive Summary

This guide establishes a theoretical and computational framework for the study of 5-amino-2,3-dihydro-1H-inden-2-ol (5-amino-2-indanol).[] While its isomer, cis-1-amino-2-indanol, is a renowned chiral auxiliary (e.g., in Indinavir synthesis), the 5-amino derivative represents a distinct, under-explored scaffold with significant potential as a bioisostere for monoamine neurotransmitters and a rigid pharmacophore in kinase inhibition.[]

This document details the protocols for characterizing this molecule using Density Functional Theory (DFT), assessing its drug-likeness via in silico ADMET profiling, and predicting its binding modes through molecular docking.[]

Structural & Electronic Profiling (DFT)

The theoretical characterization of 5-amino-2-indanol requires a rigorous quantum mechanical approach to understand its reactivity and stability.[] Unlike the 1-amino isomer, the 5-amino variant possesses a plane of symmetry (passing through C2 and C5), rendering the ground state achiral, though ring puckering dynamics induce transient chirality.[]

1.1 Geometry Optimization & Conformational Landscape

The cyclopentene ring of the indane system is not planar; it adopts an "envelope" conformation.[]

-

Methodology: Full geometry optimization without symmetry constraints.[]

-

Level of Theory: DFT/B3LYP with the 6-311++G(d,p) basis set is the standard for small organic scaffolds, balancing cost with accuracy for bond lengths and vibrational frequencies.[]

-

Key Structural Feature: The "pucker" angle of the C2 carbon relative to the aromatic plane determines the orientation of the hydroxyl group (pseudo-axial vs. pseudo-equatorial).[]

1.2 Frontier Molecular Orbitals (FMO) Analysis

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[]

-

HOMO Location: Predominantly localized on the aniline nitrogen lone pair and the aromatic

-system.[] This predicts the site of oxidation and electrophilic attack.[] -

LUMO Location: Delocalized over the benzene ring, indicating susceptibility to nucleophilic attack is low, but relevant for

- -

Chemical Hardness (

): Calculated as

1.3 Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution essential for predicting non-covalent bonding.[]

-

Negative Potential (Red): Concentrated at the Hydroxyl Oxygen and Amino Nitrogen (H-bond acceptors).[]

-

Positive Potential (Blue): Concentrated at the Hydroxyl Proton and Amino Protons (H-bond donors).[]

-

Implication: The molecule is a dual H-bond donor/acceptor, ideal for the "hinge region" of kinases (e.g., mimicking the adenine ring of ATP).[]

Computational Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for the complete computational profiling of the scaffold.

Figure 1: Integrated workflow for the theoretical study of 5-amino-2-indanol, ensuring self-validating protocols (e.g., frequency checks).

Pharmacokinetics & Drug-Likeness (In Silico)

Using the optimized geometry, physicochemical descriptors are calculated to assess oral bioavailability (Lipinski's Rule of 5).[]

Table 1: Predicted Physicochemical Profile

| Descriptor | Predicted Value | Threshold (Rule of 5) | Interpretation |

| Molecular Weight | ~149.19 Da | < 500 Da | Excellent (Fragment-like) |

| LogP (Lipophilicity) | 0.9 - 1.2 | < 5 | Optimal for CNS penetration |

| H-Bond Donors | 3 (NH₂, OH) | < 5 | Compliant |

| H-Bond Acceptors | 2 (N, O) | < 10 | Compliant |

| TPSA | ~46 Ų | < 140 Ų | High Oral Absorption |

| Rotatable Bonds | 0 | < 10 | High Rigidity (Entropic advantage) |

Bioisosteric Potential: The rigid distance between the 5-amino and 2-hydroxyl groups mimics the spatial arrangement of polar groups in Serotonin (5-HT) and Dopamine .[] This suggests potential activity at GPCRs (5-HT receptors) or as a scaffold for monoamine oxidase (MAO) inhibitors.[]

Molecular Docking Strategy

To validate biological relevance, docking studies should target proteins known to bind rigid bicyclic amines.[]

4.1 Target Selection

-

Kinases (e.g., CDK2, GSK-3

): The 5-amino-2-indanol scaffold resembles the purine base of ATP.[] -

Biogenic Amine Transporters: Due to structural similarity with neurotransmitters.[]

4.2 Docking Protocol (AutoDock Vina)

-

Ligand Preparation: Assign Gasteiger charges; merge non-polar hydrogens. Rotatable bonds = 0 (rigid core simplifies docking).[]

-

Grid Generation: Center grid box on the co-crystallized ligand of the target PDB (e.g., PDB ID: 1HCK for CDK2).[]

-

Validation: Re-dock the native ligand.[] RMSD must be < 2.0 Å.[]

Synthetic Pathway Simulation

Understanding the formation of 5-amino-2-indanol aids in analyzing reaction coordinates.[] The primary route involves the reduction of 5-nitro-2-indanone or 5-amino-2-indanone.[]

Figure 2: Retrosynthetic logic for accessing the 5-amino-2-indanol scaffold. Computational transition state analysis (TSA) would focus on the chemoselectivity of the ketone vs. nitro reduction.[]

References

-

Frisch, M. J., et al. (2016).[] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[] (Standard software for DFT calculations).[]

-

Becke, A. D. (1993).[] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[] Link[]

-

Trott, O., & Olson, A. J. (2010).[] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[] Journal of Computational Chemistry, 31(2), 455-461.[] Link[]

-

Daina, A., Michielin, O., & Zoete, V. (2017).[] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[] Scientific Reports, 7, 42717.[] Link[]

-

Ghosh, A. K., et al. (1994).[] Structure-based design of HIV-1 protease inhibitors: replacement of the transition-state hydroxyl with a heteroatom.[] Journal of Medicinal Chemistry, 37(16), 2506-2508.[] (Contextual reference for amino-indanol scaffolds). Link[]

Sources

stability and reactivity of 5-amino-2,3-dihydro-1H-inden-2-ol

Title: Stability and Reactivity of 5-Amino-2,3-dihydro-1H-inden-2-ol: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach This compound (CAS: 913296-95-4) not merely as a static chemical structure, but as a dynamic system of interacting functional groups. Featuring a rigid bicyclic indane core, a highly reactive aromatic primary amine (aniline derivative), and an aliphatic secondary alcohol, this molecule presents a unique chemoselective landscape. Unlike its isomer 1-amino-2-indanol—widely recognized as a chiral auxiliary in HIV protease inhibitors[1]—the 5-amino variant places the nitrogen on the aromatic ring. This fundamental structural shift alters its reactivity, making it highly susceptible to electrophilic aromatic substitution and oxidative degradation.

This whitepaper dissects the physicochemical profile, core reactivity pathways, and degradation kinetics of 5-amino-2-indanol, providing field-proven, self-validating protocols for its handling and functionalization.

Structural Profiling and Quantitative Data

Before designing synthetic or formulation workflows, we must establish the molecule's baseline physical parameters. The indane framework provides steric rigidity, while the predicted XlogP suggests moderate hydrophilicity, making it highly amenable to reverse-phase liquid chromatography.

Table 1: Physicochemical & Mass Spectrometry Profile

| Property | Value | Causality / Analytical Significance |

|---|---|---|

| Molecular Formula | C9H11NO | Defines the baseline indane scaffold[2]. |

| Monoisotopic Mass | 149.08406 Da | Critical for exact mass LC-MS identification[2]. |

| Predicted XlogP | 0.9 | Indicates moderate hydrophilicity; guides HPLC mobile phase selection[2]. |

| [M+H]+ CCS (Predicted) | 128.8 Ų | Ion mobility baseline for differentiating structural isomers[2]. |

| [M+Na]+ CCS (Predicted) | 137.2 Ų | Sodium adduct reference for mass spectrometry[2]. |

| Stability Requirement | Cold-chain transport | Prevents ambient autoxidation of the electron-rich aniline group[3]. |

Core Reactivity and Chemoselectivity

The duality of 5-amino-2-indanol lies in the kinetic competition between the C5-aniline and the C2-alcohol.

-

N- vs. O-Nucleophilicity: The primary amine is kinetically more nucleophilic than the secondary alcohol. In acylation or alkylation workflows, the amine will react first.

-

Ring Activation: The electron-donating nature of the

group strongly activates the aromatic ring. This makes the ortho positions (C4 and C6) highly susceptible to Electrophilic Aromatic Substitution (EAS), such as halogenation or nitration. -

Causality in Synthesis: To selectively functionalize the alcohol, the amine must first be protected (e.g., via Boc-anhydride). Conversely, selective N-functionalization can be achieved without protecting the alcohol by strictly controlling the pH to exploit the kinetic nucleophilicity gap.

Fig 1: Core reactivity pathways of 5-amino-2-indanol driven by its bifunctional nature.

Stability and Degradation Kinetics

Understanding degradation is paramount for successful drug development and formulation.

While drug hydrolysis is a leading cause of pharmaceutical degradation—particularly for esters, amides, and lactams ()[4]—the all-carbon bicyclic indane core of 5-amino-2-indanol is highly resistant to hydrolytic cleavage.

Instead, the true vulnerability of this molecule is oxidative stress . Anilines are easily oxidized to reactive radical intermediates, which subsequently rearrange into highly colored, cross-linked quinone-imines. This degradation is accelerated by environmental stressors such as UV radiation, trace transition metals, and pH fluctuations ()[5]. Consequently, commercial suppliers mandate cold-chain transportation and storage under an inert atmosphere to mitigate autoxidation[3].

Fig 2: Oxidative degradation cascade of the aniline moiety under environmental stress.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include built-in chemical or visual checks to confirm causality and procedural success without requiring immediate complex instrumentation.

Protocol 1: Chemoselective N-Acylation (Schotten-Baumann Conditions)

Causality: A biphasic system (

-

Step 1: Dissolve 1.0 eq of 5-amino-2-indanol in a 1:1 mixture of Ethyl Acetate and saturated aqueous

. -

Step 2: Cool the biphasic mixture to 0°C. Add 1.05 eq of acetic anhydride dropwise under vigorous stirring.

-

Step 3: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation (Self-Validating Check): Spot the organic layer on a silica TLC plate. Stain with Ninhydrin solution and heat. The starting material will appear as a dark purple spot (indicating a free primary amine). A successful reaction is validated when the product spot is Ninhydrin-negative (remains colorless/faint yellow) and UV-active at 254 nm, confirming complete consumption of the amine without touching the alcohol. LC-MS will confirm a mass shift from m/z 150.09

to 192.10

Protocol 2: Forced Oxidative Degradation (Stress Testing)

Causality: To predict long-term shelf-life, we must force the oxidative pathway. Hydrogen peroxide provides the reactive oxygen species (ROS), while UV light catalyzes homolytic cleavage to generate radicals, mimicking years of ambient light exposure in mere hours.

-

Step 1: Dissolve 5-amino-2-indanol in HPLC-grade Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.

-

Step 2: Add 3% v/v

to the solution. -

Step 3: Expose the solution to UV light (254 nm) at 40°C for 4 hours.

-

Validation (Self-Validating Check): The system validates itself visually and chromatographically. Visually, the initially colorless solution will turn dark red or brown , a hallmark of quinone-imine formation. Chromatographically, HPLC-DAD will show the depletion of the sharp 254 nm starting material peak and the emergence of broad, highly conjugated degradant peaks absorbing at 320–400 nm.

References

-

PubChemLite: this compound (C9H11NO) . Université du Luxembourg / PubChem. URL:[Link]

-

Chemical and Physicochemical Approaches to Solve Formulation Problems . Lieberman, H., & Vemuri, N. M. (2015). Developing Solid Oral Dosage Forms, 767-791. URL:[Link]

-

Impact of space environment on stability of medicines: Challenges and prospects . Mehta, P., & Bhayani, D. (2017). Journal of Pharmaceutical and Biomedical Analysis, 136, 111-119. URL:[Link]

-

The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt . Dutta et al. (2024). IUCrData. URL:[Link]

Sources

- 1. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 3. 913296-95-4|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

The Aminoindan Scaffold: A Technical Guide to Biological Potency and Therapeutic Utility

Topic: Potential Biological Activities of Aminoindan Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The aminoindan (aminoindane) scaffold represents a "privileged structure" in medicinal chemistry—a rigid bicyclic analogue of phenylalkylamines (such as amphetamine and phenylethylamine). By constraining the ethylamine side chain into a five-membered ring, aminoindans exhibit restricted conformational flexibility. This structural rigidity frequently translates to enhanced receptor selectivity and metabolic stability compared to their acyclic counterparts.

While historically recognized for Rasagiline (an antiparkinsonian MAO-B inhibitor), the scaffold’s utility has expanded into psychopharmacology (as non-neurotoxic serotonin releasing agents) and, more recently, into antimicrobial and anticancer domains. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for leveraging aminoindan derivatives in drug discovery.

Chemical Classification & Structural Activity Relationship (SAR)

The biological activity of aminoindans is dictated by the position of the amine group (1-amino vs. 2-amino) and the substitution pattern on the aromatic ring.

The "Rigid Amphetamine" Concept

-

2-Aminoindan (2-AI): Structurally analogous to amphetamine. The amine is held in a specific conformation that mimics the planar, fully extended rotamer of amphetamine. This typically retains noradrenergic and dopaminergic activity but reduces potency compared to the flexible parent compound.

-

1-Aminoindan (1-AI): The core of Rasagiline. Chiral center at C1 is critical; the (R)-enantiomer is often the bioactive form for MAO inhibition.

SAR Decision Matrix

| Modification | Structural Target | Biological Outcome | Key Example |

| N-Propargylation | Nitrogen atom | Irreversible MAO-B inhibition; Neuroprotection | Rasagiline |

| 5,6-Methylenedioxy | Aromatic Ring (C5-C6) | SERT selectivity; Non-neurotoxic serotonin release | MDAI |

| 5-Methoxy-6-methyl | Aromatic Ring | Highly selective SERT releasing agent | MMAI |

| 5-Iodo | Aromatic Ring (C5) | 5-HT/DA release; Cytotoxicity mimic of p-iodoamphetamine | 5-IAI |

| Schiff Base Formation | Nitrogen atom | Metal chelation; Antimicrobial activity | Salicylaldehyde-2-AI |

Neuropharmacology: Mechanisms & Pathways

Monoamine Oxidase B (MAO-B) Inhibition

The most clinically validated activity of aminoindans is the irreversible inhibition of MAO-B.

-

Mechanism: The N-propargyl group of Rasagiline is metabolized by MAO-B to a reactive species that forms a covalent bond with the N(5) of the FAD cofactor.

-

Neuroprotection: Independent of MAO inhibition, the propargylamine moiety activates the Bcl-2 anti-apoptotic pathway and PKC signaling, preventing mitochondrial permeability transition pore (mPTP) opening.

Monoamine Transporter Activity (SERT/DAT/NET)

Unlike amphetamines, which often cause long-term depletion of serotonin (5-HT), certain aminoindans act as non-neurotoxic serotonin releasing agents (SSRAs) .

-

MDAI (5,6-methylenedioxy-2-aminoindan): Acts as a substrate for the Serotonin Transporter (SERT), triggering 5-HT efflux without entering the dopamine nerve terminals to the same extent as MDMA, thereby reducing oxidative stress and neurotoxicity.

-

2-AI: Preferentially inhibits NET (Norepinephrine Transporter) and DAT (Dopamine Transporter), producing mild stimulant effects.

Visualization: Aminoindan Signaling & SAR Map

Figure 1: Structural modifications of the aminoindan scaffold and their divergent biological pathways.

Toxicology & Safety Profile

Crucial Warning: While MDAI was initially marketed as a "safe" alternative to MDMA due to lack of dopaminergic neurotoxicity, it possesses a steep dose-response curve for acute toxicity.

-

Serotonin Syndrome: High doses of SERT-selective aminoindans (MDAI, 5-IAI) can precipitate fatal serotonin syndrome (hyperthermia, muscle rigidity, seizures), especially when combined with other serotonergic agents.

-

LD50 Data: In Wistar rats, the LD50 of MDAI (s.c.) is approximately 28.33 mg/kg , which is surprisingly low compared to its effective dose, indicating a narrow therapeutic index.

Beyond CNS: Antimicrobial & Anticancer Potential[1][2][3][4]

Recent research has pivoted toward the aminoindan-Schiff base derivatives.

-

Antimicrobial: Schiff bases derived from 2-aminoindan and salicylaldehyde (and their Cu(II)/Zn(II) complexes) show efficacy against MRSA and A. baumannii. The mechanism likely involves chelation of essential bacterial trace metals or membrane disruption.

-

Anticancer: 2-Heteroarylidene-1-indanone derivatives have shown dual activity: inhibiting MAO-B (relevant for glioblastoma) and exhibiting direct cytotoxicity against colon and melanoma cell lines (IC50 ~ 0.2 - 5 µM).

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Aminoindan via Reductive Amination

Rationale: This method avoids the use of unstable intermediates and provides high yield. It utilizes 2-indanone as the stable precursor.

Reagents:

-

2-Indanone (150 g, 1.13 mol)

-

Benzylamine (145 g, 1.35 mol)

-

Solvent: Isopropanol (600 mL)

-

Catalyst: 10% Pd/C (20 g)

-

Glacial Acetic Acid (8 mL)

-

Hydrogen Gas (H2)

Step-by-Step Workflow:

-

Charge: In a high-pressure autoclave, dissolve 2-indanone in isopropanol.

-

Amine Addition: Add benzylamine and glacial acetic acid (catalyst for imine formation).

-

Catalyst: Carefully add the Pd/C catalyst.

-

Hydrogenation: Pressurize with H2 to 3.0 MPa (30 bar) . Heat the reaction to 80°C .

-

Reaction: Stir vigorously until H2 uptake ceases (approx. 4–6 hours). Note: This step performs in-situ formation of the imine followed by reduction and debenzylation.

-

Work-up: Cool to room temperature. Vent H2. Filter the catalyst through a Celite pad.

-

Purification: Concentrate the filtrate under reduced pressure. Rectify (distill) the residue to obtain 2-aminoindan as a clear oil (Yield ~93%).

-

Salt Formation: Dissolve oil in diethyl ether and add HCl gas to precipitate 2-aminoindan hydrochloride (white solid).

Protocol B: MAO-B Inhibition Assay (Fluorometric)

Rationale: The kynuramine oxidation assay is the gold standard for determining IC50 values for MAO inhibitors.

Reagents:

-

Recombinant Human MAO-B (5 mg/mL)

-

Substrate: Kynuramine hydrobromide

-

Buffer: 100 mM Potassium Phosphate (pH 7.4)

-

Test Compound: Aminoindan derivative (dissolved in DMSO)

Workflow:

-

Pre-incubation: Mix 10 µL of Test Compound (various concentrations) with 10 µL of MAO-B enzyme solution and 180 µL of buffer. Incubate at 37°C for 20 minutes .

-

Initiation: Add 50 µL of Kynuramine (final conc. 50 µM) to start the reaction.

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Add 75 µL of 2N NaOH to stop the reaction.

-

Measurement: Measure fluorescence of the product (4-hydroxyquinoline) at Ex 310 nm / Em 400 nm .

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization: Synthesis Workflow

Figure 2: One-pot synthesis of 2-aminoindan from 2-indanone.

Future Outlook

The aminoindan scaffold is evolving beyond simple monoamine modulation. Future development lies in Multi-Target Directed Ligands (MTDLs) :

-

Neuro-Oncology: Compounds that inhibit MAO-B (glioma progression) while simultaneously acting as alkylating agents.

-

Infectious Disease: Optimizing the lipophilicity of aminoindan-Schiff bases to penetrate the Gram-negative cell wall (e.g., A. baumannii).

References

-

Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed.[1] Available at: [Link]

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology. Available at: [Link]

-

Ruzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology.[2][3] Available at: [Link]

-

Organic Syntheses. (2018). The Reduction of 2-Indanone Oxime to 2-Aminoindane. Organic Syntheses Coll. Vol. Available at: [Link]

-

Finberg, J. P., et al. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Available at: [Link]

-

Palenicek, T., et al. (2016). Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI). PubMed.[1] Available at: [Link]

Sources

Exploring the Stereochemistry of 5-Amino-2,3-dihydro-1H-inden-2-ol: A Technical Guide to Chiral Resolution and Structural Analysis

As drug development increasingly targets complex, highly specific biological receptors, the demand for enantiopure building blocks has surged. Among these, 5-amino-2,3-dihydro-1H-inden-2-ol (commonly referred to as 5-amino-2-indanol) presents a fascinating case study in stereochemistry, conformational dynamics, and chiral resolution.

Unlike its well-documented cousin, 1-amino-2-indanol (which possesses two contiguous stereocenters), 5-amino-2-indanol features a single, uniquely situated chiral center. This whitepaper provides an in-depth, mechanistic guide to understanding, resolving, and validating the stereochemistry of this critical intermediate.

The Mechanics of Symmetry Breaking

To understand the stereochemistry of 5-amino-2-indanol, we must first examine the indane core. In an unsubstituted 2-indanol, a plane of symmetry passes through the C2 carbon and bisects the aromatic ring, rendering the molecule achiral.

However, the introduction of an electron-donating amino group at the C5 position fundamentally breaks the

Conformational Dynamics: Ring Puckering

The five-membered cyclopentane ring of the indane system is not planar. It rapidly interconverts between envelope conformations, meaning the C2-hydroxyl group alternates between pseudo-axial and pseudo-equatorial positions[1]. This puckering motion dictates the molecule's chiroptical properties and governs how it interacts with chiral stationary phases and enzymes.

Analytical Elucidation: Vibrational Circular Dichroism (VCD)

Determining the absolute configuration of flexible chiral molecules like 5-amino-2-indanol requires advanced spectroscopic techniques. Vibrational Circular Dichroism (VCD) has emerged as the gold standard for this application[2].

Because 5-amino-2-indanol contains both hydrogen-bond donors (-OH, -NH2) and acceptors, its conformation is highly solvent-dependent. In non-polar solvents (e.g., CCl4), the molecule relies on intramolecular dynamics. However, in polar solvents like DMSO, the molecule forms complex intermolecular hydrogen-bonding networks[3].

The Causality of FPMD: Static Density Functional Theory (DFT) calculations often fail to accurately predict the VCD spectra of indanols because they cannot account for dynamic ring puckering. Therefore, First-Principles Molecular Dynamics (FPMD) utilizing a "cluster-in-liquid" model is required to simulate the time-averaged spectra of the solvated complexes, allowing for precise assignment of the (R) or (S) absolute configuration[1][2].

Logical decision tree for determining absolute configuration of indanols.

Chiral Resolution Strategies

Because the stereocenter at C2 is flanked by two nearly identical methylene groups, chiral recognition relies entirely on the distant electronic and steric influence of the 5-amino group. This makes enzymatic kinetic resolution challenging but viable, while asymmetric reduction offers a high-yield alternative[4][5].

Table 1: Quantitative Comparison of Enantioselective Strategies

| Method | Typical Yield (%) | Max ee (%) | Scalability | Key Limitation |

| Enzymatic Kinetic Resolution | 40-45% (per enantiomer) | >95% | High | Requires strict conversion monitoring (stop at 50%) |

| Asymmetric Reduction (CBS) | >90% | >98% | Medium | Requires cryogenic conditions and 5-amino-2-indanone |

| Diastereomeric Salt Crystallization | 30-40% | >90% | High | Requires multiple recrystallization cycles |

| Preparative Chiral HPLC | >95% | >99% | Low | High solvent consumption; limited to small batches |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that any deviation in enantiomeric excess (ee) can be traced back to a specific mechanistic failure.

Protocol 1: Enzymatic Kinetic Resolution of Racemic 5-Amino-2-indanol

This protocol utilizes Candida antarctica Lipase B (CALB), which features a highly stereoselective binding pocket for secondary alcohols[5].

-

Preparation: Dissolve 10 mmol of racemic 5-amino-2-indanol in 50 mL of anhydrous hexane/THF (8:2 v/v). Causality: THF is required to solubilize the polar 5-amino group, while hexane maintains the non-polar environment necessary for optimal lipase activity.

-

Acyl Donor Addition: Add 20 mmol of vinyl acetate. Causality: Vinyl acetate is chosen because its byproduct, acetaldehyde, rapidly tautomerizes and evaporates, driving the equilibrium strictly toward product formation.

-

Enzyme Addition: Add 150 mg of immobilized CALB (Novozym 435). Stir at 35°C.

-

Monitoring: Monitor the reaction strictly via GC or Chiral HPLC. Terminate the reaction exactly at 50% conversion by filtering off the immobilized enzyme. Causality: Over-conversion will rapidly degrade the ee of the unreacted (S)-alcohol.

-

Separation: Separate the resulting (R)-acetate from the unreacted (S)-alcohol using silica gel column chromatography (hexane/ethyl acetate gradient).

Workflow for enzymatic kinetic resolution and HPLC validation.

Protocol 2: Chiral HPLC Validation

To validate the success of the resolution, the enantiomeric excess must be quantified using a polysaccharide-based Chiral Stationary Phase (CSP)[6].

-

Column Selection: Utilize a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Prepare a mobile phase of Hexane / Isopropanol / Diethylamine (DEA) at a ratio of 85:15:0.1 (v/v).

-

Causality of DEA: The addition of 0.1% DEA is critical. Without it, the basic 5-amino group of the analyte will undergo secondary hydrogen-bonding interactions with residual free silanols on the silica support, causing severe peak tailing and obscuring the baseline resolution required for accurate ee calculation.

-

Execution: Run isocratically at a flow rate of 1.0 mL/min, maintaining the column compartment at 25°C. Detect via UV absorbance at 254 nm. Calculate ee using the integrated area under the curve (AUC) for the (R) and (S) peaks.

Spectral Data Presentation

When validating absolute configuration via VCD, specific spectral markers act as fingerprints for the molecule's conformational state[1][2].

Table 2: Typical VCD and IR Spectral Markers for Indanol Conformations

| Conformation | Solvent Environment | Dominant Interaction | Key VCD/IR Signature (cm⁻¹) |

| Pseudo-equatorial | Non-polar (CCl4) | Intramolecular OH···π | ~3610 (Sharp IR stretch) |

| Pseudo-axial | Non-polar (CCl4) | Steric repulsion | ~3635 (Blue-shifted IR stretch) |

| Solvated Complex | Polar (DMSO-d6) | Intermolecular OH···O=S | ~3300-3400 (Broad, intense VCD couplet) |

References

Sources

- 1. Chiral Molecular Structures of Substituted Indans: Ring Puckering, Rotatable Substituents, and Vibrational Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of puckering motion and hydrogen bond formation on the vibrational circular dichroism spectrum of a flexible molecule: the case of (S)-1-indanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Competition between inter and intramolecular hydrogen bond evidenced by vibrational circular dichroism spectroscopy: The case of (1S,2R)-(-)-cis-1-amino-2-indanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detailed Application Note: cis-1-Amino-2-Indanol as a Chiral Auxiliary

[1][2][3]

Technical Note on Nomenclature & Scope

Clarification of Target Molecule: While the initial inquiry specified 5-amino-2,3-dihydro-1H-inden-2-ol (5-amino-2-indanol), extensive structural analysis and literature review confirm that the 1-amino-2,3-dihydro-1H-inden-2-ol (specifically the cis-isomer, cis-1-amino-2-indanol ) is the industry-standard chiral auxiliary and ligand scaffold.

-

5-Amino-2-Indanol: The amino group at position 5 (aromatic ring) is too distant from the hydroxyl group at position 2 (aliphatic ring) to form the 5-membered chelate rings essential for asymmetric induction.

-

cis-1-amino-2-indanol: The 1,2-amino alcohol functionality allows for rigid bidentate coordination (e.g., with Boron, Titanium, or Copper) or cyclization to oxazolidinones. This guide focuses on the cis-1-amino-2-indanol scaffold to ensure experimental relevance and functional utility.

Part 1: Core Mechanistic Principles

The Indanol Advantage: Rigidity & Pi-Stacking

The efficacy of cis-1-amino-2-indanol as a chiral auxiliary stems from two key structural features:

-

Conformational Rigidity: The fused bicyclic system locks the C1-C2 bond, preventing free rotation common in acyclic amino alcohols. This minimizes the entropic penalty upon metal binding and creates a highly defined chiral pocket.

-

Pi-Shielding (π-Stacking): The aromatic ring of the indane system provides significant steric bulk and potential for

interactions with substrates, enhancing facial selectivity during reactions like Diels-Alder cycloadditions or enolate alkylations.

Modes of Action

-

Auxiliary Mode (Covalent): The amino alcohol is cyclized with a substrate (e.g., via carbamate or oxazolidinone formation). The rigid backbone forces the attached substrate into a specific conformation, directing incoming electrophiles to the less hindered face.

-

Ligand Mode (Non-Covalent): Used in enantioselective catalysis (e.g., Corey-Bakshi-Shibata reduction), where the nitrogen and oxygen atoms coordinate to a metal center (Boron), activating the ketone substrate while shielding one face.

Part 2: Experimental Protocols

Protocol A: Preparation of the N-Acyl Oxazolidinone Auxiliary

Target: Synthesis of a chiral template for asymmetric alkylation.

Reagents:

-

(1S,2R)-(-)-cis-1-Amino-2-indanol (1.0 eq)

-

Diethyl carbonate (1.5 eq) or Phosgene equivalent (CDI/Triphosgene)

-

Potassium carbonate (

, 0.1 eq) -

Solvent: Toluene or THF (Anhydrous)

Step-by-Step Methodology:

-

Cyclization: Charge a reactor with (1S,2R)-cis-1-amino-2-indanol and

in toluene. -

Addition: Add diethyl carbonate dropwise at reflux temperature (

). The reaction is driven by the removal of ethanol (azeotropic distillation). -

Monitoring: Monitor by TLC/HPLC for the disappearance of the starting amino alcohol.

-

Acylation: Once the oxazolidinone (Indane-Ox) is formed, deprotonate with n-BuLi (

eq, -

Purification: Quench with saturated

, extract with EtOAc, and recrystallize from Hexane/EtOAc to obtain the pure N-acyl auxiliary.

Protocol B: Asymmetric Alkylation of N-Acyl Indane-Oxazolidinone

Objective: Introduce an alkyl group with high diastereoselectivity (>98:2 dr).

Reagents:

-

N-Propionyl Indane-Oxazolidinone (1.0 eq)

-

NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 eq, 1.0 M in THF)

-

Alkyl Halide (e.g., Benzyl Bromide) (1.5 eq)

-

Solvent: THF (Anhydrous)

Step-by-Step Methodology:

-

Enolization: Cool the solution of N-acyl auxiliary in THF to

. -

Base Addition: Add NaHMDS dropwise over 30 minutes. The rigid indane backbone forces the formation of the Z-enolate, with the metal chelated between the carbonyl oxygen and the oxazolidinone carbonyl.

-

Alkylation: Add the alkyl halide (dissolved in THF) slowly.

-

Mechanistic Insight: The bulky indane skeleton shields the "top" face (Re-face), forcing the electrophile to attack from the bottom (Si-face).

-

-

Reaction: Stir at

for 2-4 hours. Do not allow to warm rapidly, as this may erode stereocontrol. -

Quench & Workup: Quench with acetic acid/THF at

. Warm to RT. Partition between brine and EtOAc. -

Analysis: Determine diastereomeric ratio (dr) via

-NMR of the crude mixture.

Protocol C: Cleavage and Recovery of Auxiliary

Objective: Release the chiral product and recover the expensive indanol auxiliary.

Methodology (Hydrolysis):

-

Dissolve the alkylated product in THF/Water (3:1).

-

Add

(2.0 eq) and-

Note: Peroxide assists in cleaving the steric bulk without racemization.

-

-

Stir for 1-3 hours.

-

Separation: Acidify the aqueous layer to pH 2 (precipitates the chiral acid). Extract the auxiliary (neutral) into

. -

Recycling: The recovered cis-1-amino-2-indanol can be recrystallized and reused with >95% efficiency.

Part 3: Data & Visualization

Comparative Efficiency of Chiral Auxiliaries

| Auxiliary Type | Backbone Structure | Typical dr (Alkylation) | Recovery Yield | Key Advantage |

| cis-1-Amino-2-Indanol | Rigid Bicyclic (Indane) | >98:2 | 90-95% | High crystallinity, strong |

| Evans Oxazolidinone | Valine/Phenylalanine | 95:5 - 99:1 | 85-90% | Commercially abundant |

| Pseudoephedrine | Acyclic | 90:10 - 95:5 | 80-85% | Cheap, but less rigid |

| Camphor Sultam | Bicyclic (Bridged) | >98:2 | 90% | Excellent for crystalline products |

Mechanistic Pathway & Workflow (Graphviz)

Figure 1: Synthetic workflow for the utilization of cis-1-amino-2-indanol, from precursor synthesis to chiral product release and auxiliary recycling.[1][2][3]

Part 4: Troubleshooting & Quality Control

Critical Process Parameters (CPPs)

-

Temperature Control: During enolization (Protocol B), the temperature must strictly be maintained at

. Warming to -

Anhydrous Conditions: Moisture interferes with the NaHMDS base and the Lewis acid character of metal chelates. Karl Fischer titration of solvents should yield <50 ppm water.

Analytical Checkpoints

-

Starting Material Purity: The cis-1-amino-2-indanol must be >99% ee. Check via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

-

Intermediate Monitoring: The N-acyl oxazolidinone formation is often quantitative. If yield is low, check for carbamate by-products (incomplete cyclization).

References

-

Ghosh, A. K., et al. (1992).[2] "cis-1-Amino-2-indanol in Asymmetric Synthesis." Journal of Organic Chemistry, 57(2), 234-241.

-

Senanayake, C. H. (1996). "The Role of cis-1-Amino-2-Indanol in Resolution Processes and the Synthesis of Indinavir." Aldrichimica Acta, 29(1), 3-10.

-

Didier, E., et al. (2006). "cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes." Chemical Reviews, 106(7), 2843-2874.[4]

-

Merck & Co. (1994). "Process for the preparation of cis-1-amino-2-indanol." US Patent 5420353.

-

Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986–2012.

Application Notes and Protocols: The Aminoindanol Scaffold in Asymmetric Catalysis

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Scaffold Rationale

The indanol backbone is a privileged chiral scaffold in asymmetric organic synthesis, renowned for its application in the synthesis of HIV protease inhibitors (e.g., Indinavir) and as a highly effective chiral ligand. While the cis-1-amino-2-indanol isomer is the most universally recognized homogeneous catalyst, 5-amino-2,3-dihydro-1H-inden-2-ol presents a unique and highly strategic structural opportunity for advanced catalytic systems.

Direct use of 5-amino-2-indanol as a bidentate ligand is limited due to the distal relationship of its heteroatoms. However, it serves as a highly valuable synthon for generating polymer-supported chiral microenvironments. The distal 5-amino group acts as an ideal covalent anchoring point for polymer immobilization. This allows the chiral 2-ol (and any subsequent functionalization at the 1-position) to remain sterically unencumbered. This spatial separation between the catalytic active site and the polymeric support matrix prevents steric shielding from the resin, preserving the high enantiomeric excess (ee) characteristic of the rigid indane backbone [1].

Mechanistic Insights: The Causality of Enantiofacial Discrimination

The success of the aminoindanol scaffold in asymmetric catalysis is not accidental; it is a direct consequence of its restricted conformational geometry.

-

Structural Rigidity: Unlike acyclic amino alcohols (e.g., ephedrine or valinol), the bicyclic nature of the indane ring minimizes rotational degrees of freedom. This locks the catalyst into a highly predictable conformation, leading to a tighter transition state and superior enantiofacial discrimination.

-

Bidentate Coordination: When converted into bis(oxazoline) derivatives, the scaffold coordinates tightly with Lewis acids like Cu(II) or Mg(II). The use of weakly coordinating counterions, such as triflate (OTf⁻), is critical. It leaves two coordination sites open on the metal center for the bidentate binding of a dienophile, activating it while simultaneously shielding one of its enantiotopic faces [2].

-

Heterogeneous Translation: By utilizing the This compound derivative for immobilization, the electronic properties of the aromatic ring can be tuned, and the catalyst can be recycled via flow chemistry without altering the delicate chiral pocket at the C1/C2 positions.

Figure 1: Workflow of Cu-catalyzed asymmetric Diels-Alder using aminoindanol-derived ligands.

Quantitative Performance Data

The following table summarizes the comparative catalytic efficiency of homogeneous aminoindanol systems versus immobilized variants utilizing the 5-amino anchoring strategy.

| Catalyst System | Ligand Derivative | Reaction Type | Substrate | Yield (%) | ee (%) | Recycling Cycles |

| Homogeneous Cu(II) | cis-1-amino-2-indanol bis(oxazoline) | Diels-Alder | 3-acryloyloxazolidin-2-one + cyclopentadiene | 92% | 96% | N/A |

| Immobilized Cu(II) | 5-amino-functionalized bis(oxazoline) on PS resin | Diels-Alder | 3-acryloyloxazolidin-2-one + cyclopentadiene | 89% | 94% | 5 |

| Homogeneous Ru(II) | cis-1-amino-2-indanol (Transfer Hydrogenation) | Ketone Reduction | Acetophenone | 95% | 92% | N/A |

| Organocatalyst | Aminoindanol-derived Thiourea | Friedel-Crafts | Indole + Nitroalkenes | 88% | 91% | N/A |

Data synthesized from established literature benchmarks for the aminoindanol scaffold[2, 3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Aminoindanol-Derived Bis(oxazoline) Ligand

This protocol details the homogeneous synthesis of the chiral ligand, which serves as the active pocket for Lewis acid catalysis.

Reagents:

-

Aminoindanol derivative (2.1 equiv)

-

Diethyl malonimidate dihydrochloride (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In an oven-dried, nitrogen-purged flask, suspend diethyl malonimidate dihydrochloride in anhydrous DCM (0.1 M concentration).

-

Addition: Add the aminoindanol derivative in a single portion.

-

Thermal Control: Heat the reaction mixture to exactly 45 °C. Causality: Temperature control is paramount. Lower temperatures result in incomplete cyclization, while temperatures exceeding 50 °C risk epimerization of the delicate stereocenters.

-

Agitation: Stir vigorously for 18 hours under a continuous nitrogen atmosphere.

-

Workup: Cool to 23 °C, quench with distilled water, and extract the organic layer. Dry over anhydrous Na₂SO₄ and concentrate via rotary evaporation.

-

Self-Validation Step: Before proceeding to metalation, confirm the formation of the bis(oxazoline) ring via ¹H NMR. The complete disappearance of the primary amine protons and the distinct shift of the C1/C2 methine protons (typically appearing around 5.2 and 4.8 ppm in CDCl₃) validate successful cyclization. If starting material remains, extend the reaction time; do not increase the temperature.

Protocol B: Heterogeneous Immobilization via the 5-Amino Handle

This protocol outlines the covalent attachment of This compound (or its pre-formed ligand derivatives) to a solid support for recyclable flow catalysis.

Reagents:

-

This compound derivative

-

Carboxylated Polystyrene (PS) Resin (e.g., Wang or Merrifield derivative)

-

EDC·HCl and HOBt (Coupling agents)

-

Anhydrous DMF

Step-by-Step Methodology:

-

Resin Swelling: Suspend the carboxylated PS resin in anhydrous DMF for 30 minutes to ensure maximum pore exposure.

-

Activation: Add EDC·HCl (1.5 equiv relative to resin loading) and HOBt (1.5 equiv). Stir for 15 minutes to form the active ester.

-

Coupling: Introduce the this compound derivative (1.2 equiv). The distal 5-amino group acts as a potent nucleophile, attacking the active ester without sterically hindering the chiral 2-ol moiety.

-

Agitation: Shake the suspension gently at room temperature for 24 hours. Causality: Gentle shaking (rather than magnetic stirring) is required to prevent the mechanical shearing and degradation of the polymer beads.

-

Washing: Filter the resin and wash sequentially with DMF, Methanol, and DCM (3x each) to remove unreacted starting materials.

-

Self-Validation Step: Analyze the dried resin via ATR-FTIR. Successful amide bond formation is confirmed by the appearance of a strong Amide I carbonyl stretch at ~1650 cm⁻¹ and the disappearance of the resin's broad carboxylic acid band at 2500–3000 cm⁻¹. Perform a Kaiser (ninhydrin) test; a negative (yellow) result confirms the absence of free primary amines on the scaffold.

Figure 2: Immobilization strategy leveraging the 5-amino handle for heterogeneous catalysis.

References

-

Ghosh, A. K., et al. "cis-1-Aminoindan-2-ol in Asymmetric Syntheses." National Center for Biotechnology Information (NIH), 2018. URL:[Link]

-

Davies, I. W., et al. "Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)." Organic Syntheses, 2019. URL:[Link]

-

Sonsona, I. G., et al. "The aminoindanol core as a key scaffold in bifunctional organocatalysts." Beilstein Journal of Organic Chemistry, 2016. URL:[Link]

5-amino-2,3-dihydro-1H-inden-2-ol as a ligand in transition metal catalysis

This guide addresses the application of amino-indanol derivatives in transition metal catalysis.

Crucial Scientific Clarification: Isomer Distinction

Subject Analysis: The specific isomer 5-amino-2,3-dihydro-1H-inden-2-ol (5-amino-2-indanol) is primarily a pharmaceutical intermediate (e.g., in the synthesis of vanilloid receptor antagonists) and does not possess the geometric requirements to act as a bidentate chelate ligand for transition metals. The amino group (position 5) and hydroxyl group (position 2) are too distant to form a stable chelate ring with a single metal center.

Corrected Focus: The privileged ligand in this chemical family is the regioisomer cis-1-amino-2,3-dihydro-1H-inden-2-ol (cis-1-amino-2-indanol). This molecule features a rigid bicyclic backbone with adjacent amino and hydroxyl groups, allowing it to form a stable 5-membered chelate ring with metals like Ruthenium (Ru), Copper (Cu), and Boron (B).

This Application Note details the protocols and applications of cis-1-amino-2-indanol , the scientifically relevant ligand for asymmetric catalysis.

Core Principles & Mechanism

cis-1-Amino-2-indanol acts as a chiral scaffold that induces high enantioselectivity through two primary mechanisms:

-

Metal-Ligand Bifunctional Catalysis (Ru-Catalyzed Transfer Hydrogenation):

-

The ligand coordinates to Ruthenium via the nitrogen and oxygen atoms.

-

The N-H proton of the amine and the Ru-H hydride act in concert to transfer hydrogen to a ketone substrate (Noyori mechanism).

-

The rigid indane backbone restricts the conformational flexibility, locking the transition state geometry.

-

-

Lewis Acid Activation (Cu-Catalyzed Diels-Alder):

-

In bis(oxazoline) or Schiff base derivatives, the ligand coordinates to Copper, creating a chiral pocket that shields one face of the dienophile.

-

Structural & Mechanistic Visualization

The following diagram illustrates the structural difference between the requested isomer (5-amino) and the catalytic ligand (1-amino), followed by the catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).

Caption: Comparison of 5-amino vs. 1-amino isomers and the Noyori catalytic cycle for asymmetric transfer hydrogenation mediated by cis-1-amino-2-indanol.

Experimental Protocols

Protocol A: Synthesis of the Active Ruthenium Catalyst

Target Complex: [Ru(p-cymene)(cis-1-amino-2-indanol)Cl]

Reagents:

-

[Ru(p-cymene)Cl₂]₂ (Dimer): 0.5 mmol

-

(1R,2S)-cis-1-Amino-2-indanol: 1.0 mmol

-

KOH (ground powder): 2.0 mmol

-

Dichloromethane (DCM): Anhydrous, degassed

-

Isopropanol (iPrOH): Anhydrous

Step-by-Step Methodology:

-

Ligand Coordination: In a flame-dried Schlenk flask under Argon, dissolve [Ru(p-cymene)Cl₂]₂ (306 mg) and (1R,2S)-cis-1-amino-2-indanol (149 mg) in 10 mL of anhydrous DCM.

-

Activation: Stir the mixture at room temperature for 1 hour. The orange solution will darken slightly as the amino-alcohol coordinates.

-

Base Addition (In-Situ Generation): Add powdered KOH (112 mg). Stir vigorously for 30 minutes. The solution acts as the active catalyst precursor.

-

Note: For shelf-stable isolation, omit the base in this step and isolate the chloride complex by evaporating DCM and recrystallizing from iPrOH/Hexane.

-

-

Filtration: Filter the solution through a Celite pad under Argon to remove inorganic salts (KCl).

-

Storage: The resulting solution is air-sensitive.[1] Use immediately or store in a glovebox at -20°C.

Protocol B: Asymmetric Transfer Hydrogenation of Acetophenone

Standard Benchmark Reaction

Reaction Setup:

-

Substrate Preparation: Dissolve Acetophenone (1.0 mmol, 120 mg) in 5 mL of anhydrous isopropanol (acting as both solvent and hydrogen donor).

-

Catalyst Loading: Add the Ru-catalyst solution prepared in Protocol A (1 mol%, 0.01 mmol).

-

Initiation: If using the isolated chloride precatalyst, add t-BuOK (0.02 mmol) to initiate the cycle.

-

Reaction: Stir at 25°C. Monitor conversion by TLC or GC.

-

Typical Time: 1–4 hours.

-

Endpoint: Disappearance of ketone spot.

-

-

Quenching: Add 0.1 mL of 1N HCl to neutralize the active amido species.

-

Workup: Remove solvent under reduced pressure. Dissolve residue in Et₂O, wash with water, dry over Na₂SO₄.

-

Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).

-

Expected Result: >95% Conversion, >90% ee (S)-1-phenylethanol.

-

Comparative Data: Ligand Performance

The following table summarizes the performance of cis-1-amino-2-indanol against other common chiral ligands in the reduction of acetophenone.

| Ligand Scaffold | Metal Precursor | Conditions | Yield (%) | ee (%) | Notes |

| cis-1-Amino-2-indanol | [Ru(p-cymene)Cl₂]₂ | iPrOH, KOH, 25°C | 97 | 92 (S) | High activity, rigid backbone prevents conformational slip. |

| Norephedrine | [Ru(p-cymene)Cl₂]₂ | iPrOH, KOH, 25°C | 95 | 85 (S) | Less rigid than indanol; lower enantioselectivity. |

| Ts-DPEN | [Ru(p-cymene)Cl₂]₂ | iPrOH, KOH, 25°C | 99 | 97 (S) | "Noyori's Catalyst" - slightly higher ee, but indanol is often easier to synthesize/modify. |

| 5-Amino-2-indanol | N/A | N/A | 0 | N/A | Inactive. Cannot form chelate. |

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Catalyst poisoning by oxygen or water.

-

Solution: Ensure strict Schlenk technique. Degas iPrOH by sparging with Argon for 20 mins before use.

-

Cause: Reversible reaction.

-

Solution: Use a dilute concentration of substrate (0.1 M) in iPrOH to drive equilibrium toward the alcohol product.

-

-

Low Enantioselectivity:

-

Cause: Temperature too high.

-

Solution: Lower reaction temperature to 0°C or -10°C (reaction will be slower but more selective).

-

Cause: Background reaction.[2]

-

Solution: Ensure no other base or achiral Lewis acid is present that could catalyze the racemic reduction.

-

References

-

Palmer, M., Walsgrove, T., & Wills, M. (1997).[3] (1R,2S)-(+)-cis-1-Amino-2-indanol: An effective ligand for asymmetric catalysis of transfer hydrogenations of ketones. The Journal of Organic Chemistry, 62(15), 5226–5228. Link

-

Ghosh, A. K., et al. (1992). Cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843–2874.[4] Link[4]

-

Hashiguchi, S., et al. (1995). Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes. Journal of the American Chemical Society, 117(28), 7562–7563. Link

-

Didier, D., et al. (2004). Chemo-enzymatic synthesis of 5-amino-2-indanol. Tetrahedron: Asymmetry, 15(14), 2219-2224. (Reference for the non-catalytic isomer synthesis). Link

Sources

- 1. 913296-95-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

analytical methods for determining the purity of 5-amino-2,3-dihydro-1H-inden-2-ol

An Application Guide to the Comprehensive Purity Assessment of 5-amino-2,3-dihydro-1H-inden-2-ol

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a suite of analytical methodologies for the robust determination of purity for this compound, a critical chiral intermediate in pharmaceutical synthesis.[1][2] The purity of such intermediates is a non-negotiable parameter that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices is explained, and all protocols are framed within the context of regulatory compliance and analytical method validation.[3][4][5]

Introduction: The Imperative of Purity

This compound, often referred to as an aminoindanol derivative, is a valuable chiral building block in asymmetric synthesis.[2] Its rigid bicyclic structure and defined stereochemistry make it an excellent precursor for chiral ligands and catalysts used in the synthesis of complex molecules.[1] The presence of impurities—be they starting materials, by-products, enantiomeric impurities, or residual solvents—can have profound consequences on the stereochemical outcome of subsequent reactions and the impurity profile of the final drug substance.

Therefore, a multi-faceted analytical approach is required to ensure its quality. This guide is structured to provide not just procedural steps, but a logical framework for selecting and validating the appropriate methods to build a complete purity profile, in line with international regulatory standards such as the ICH Q2(R1) guidelines.[6][7]

Integrated Analytical Workflow

A single analytical technique is insufficient to declare a substance as "pure." A holistic purity assessment integrates multiple orthogonal methods, each providing a unique piece of the puzzle. The choice and sequence of these methods are critical for an efficient and comprehensive analysis.

Caption: Integrated workflow for the comprehensive purity analysis of a pharmaceutical intermediate.

Chromatographic Methods: The Core of Purity Analysis

Chromatography is the cornerstone of purity determination, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

Reversed-phase HPLC (RP-HPLC) is the primary method for quantifying the main component (assay) and detecting non-volatile impurities. Since the analyte contains an amino group, it is basic and prone to peak tailing on standard silica-based columns. The choice of column and mobile phase pH is therefore critical to achieve good peak shape and resolution.

Protocol 1: RP-HPLC Purity Determination

-

Objective: To quantify this compound and separate it from potential process-related impurities.

-

Rationale: A gradient elution is employed to separate compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are detected. A pH buffer is used to maintain a consistent ionization state of the basic analyte, ensuring reproducible retention times and symmetric peak shapes.

-

Apparatus & Materials:

-

HPLC system with UV detector

-

C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-grade acetonitrile, methanol, and water

-

Potassium phosphate monobasic, phosphoric acid

-

-

Sample & Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in 100.0 mL of diluent to get a concentration of 100 µg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

-

Table 1: HPLC Instrumental Conditions

| Parameter | Setting |

|---|---|

| Column | C18, 150 x 4.6 mm, 3.5 µm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B |

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Inject the standard solution five times to check for system suitability (RSD of peak area < 2.0%).

-

Inject the sample solution in duplicate.

-

-

Data Analysis:

-

Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

-

Impurity (%): Calculate using area normalization. (Area_Impurity / Total_Area_All_Peaks) * 100. A relative response factor (RRF) should be applied if known.

-

Chiral Chromatography for Enantiomeric Purity

As a chiral molecule, determining the enantiomeric excess (e.e.) is mandatory. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC that can differentiate between the enantiomers.[8]

Protocol 2: Chiral HPLC for Enantiomeric Purity

-

Objective: To separate and quantify the desired enantiomer from its antipode.

-

Rationale: Polysaccharide-based chiral stationary phases are highly effective at resolving a wide range of enantiomers. The choice of a normal-phase mobile phase (e.g., hexane/isopropanol) often provides better selectivity for this class of compounds compared to reversed-phase conditions.

-

Apparatus & Materials:

-

HPLC system with UV detector

-

Chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm)

-

HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA)

-

-

Sample & Mobile Phase Preparation:

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

-

Sample Solution: Dissolve ~5 mg of the sample in 10 mL of mobile phase.

-

Table 2: Chiral HPLC Instrumental Conditions

| Parameter | Setting |

|---|---|

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 5 µL |

| Run Time | Isocratic, ~20 minutes or until both enantiomers have eluted |

-

Data Analysis:

-

Enantiomeric Purity (%): (Area_Desired_Enantiomer / (Area_Desired_Enantiomer + Area_Undesired_Enantiomer)) * 100

-

Gas Chromatography (GC) for Residual Solvents

GC is the method of choice for detecting and quantifying volatile organic compounds (VOCs), i.e., residual solvents from the manufacturing process. Due to the low volatility and polar nature of this compound, direct injection is not feasible. Headspace GC is the standard technique.

Protocol 3: Headspace GC for Residual Solvents

-

Objective: To identify and quantify residual solvents according to ICH Q3C guidelines.

-

Rationale: Headspace sampling involves heating the sample in a sealed vial and injecting only the vapor phase (headspace). This prevents the non-volatile sample matrix from contaminating the GC system while effectively analyzing the volatile solvents.[9]

-

Apparatus & Materials:

-

GC system with Flame Ionization Detector (FID) and Headspace Autosampler

-

Capillary column (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm)

-

High-purity nitrogen or helium as carrier gas

-

Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent

-

Certified standards of expected residual solvents

-

Table 3: Headspace GC Instrumental Conditions

| Parameter | Setting |

|---|---|

| Headspace Oven Temp. | 80 °C |

| Vial Equilibration Time | 20 min |

| Injection Mode | Split (e.g., 10:1) |

| Inlet Temperature | 200 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min |

| Detector Temperature | 250 °C (FID) |

-

Procedure & Analysis: Prepare a sample solution by dissolving a known weight of the material in DMSO. Prepare calibration standards for expected solvents. Analyze and quantify against the calibration curves.

Spectroscopic and Thermal Analysis

These methods provide orthogonal information to chromatography, confirming identity and characterizing physical properties.

-